

Theoretical vs. experimental properties of (+)-Magnesium L-ascorbate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (+)-Magnesium L-ascorbate

Cat. No.: B12056246

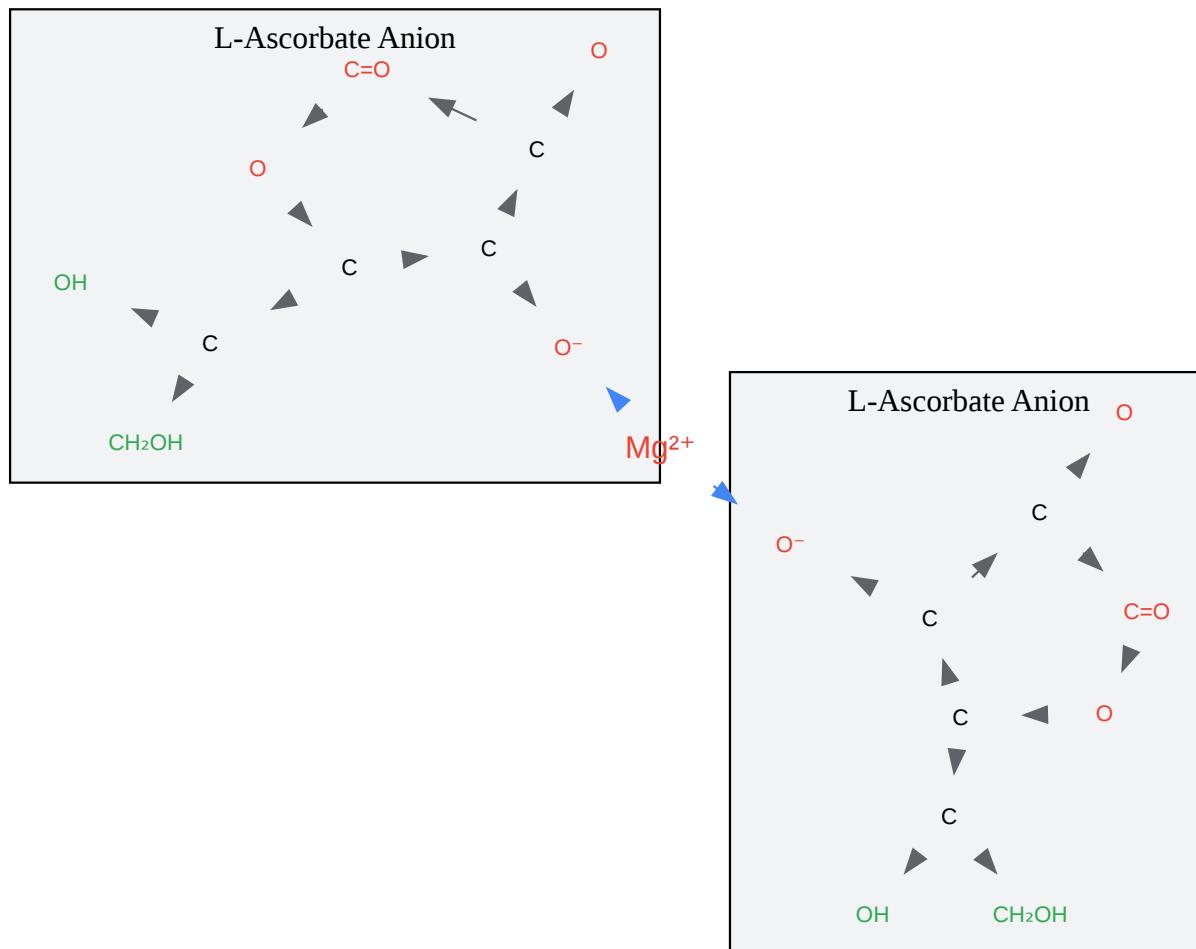
[Get Quote](#)

An In-depth Technical Guide to the Theoretical vs. Experimental Properties of **(+)-Magnesium L-Ascorbate**

Abstract

(+)-Magnesium L-ascorbate, a buffered salt of vitamin C, is a compound of significant interest in the pharmaceutical and nutraceutical industries. It combines the essential nutrient properties of both L-ascorbic acid and magnesium in a single, highly water-soluble molecule. This guide provides a comprehensive analysis of the theoretical properties of **(+)-Magnesium L-ascorbate**, derived from the known characteristics of its constituent ions, and contrasts them with the available experimental data. We delve into the physicochemical properties, biological activities, and stability profiles, offering a critical comparison. Furthermore, this document furnishes detailed, field-proven experimental protocols for the accurate characterization and quantification of this compound, serving as a vital resource for researchers, formulation scientists, and quality control analysts in drug development.

Introduction: The Rationale for Magnesium L-Ascorbate


L-ascorbic acid (Vitamin C) is a potent water-soluble antioxidant and an essential cofactor in numerous enzymatic reactions, including collagen synthesis.^[1] However, its inherent acidity can lead to gastrointestinal irritation at higher dosages, and its instability in aqueous solutions, particularly at neutral pH, presents significant formulation challenges. The creation of mineral

salts of ascorbic acid, such as **(+)-Magnesium L-ascorbate**, is a strategic approach to mitigate these issues.

By buffering the acidity of ascorbic acid, magnesium L-ascorbate offers a gentler alternative for oral supplementation.^[1] Theoretically, this salt also provides a bioavailable source of magnesium, a crucial mineral involved in over 300 enzymatic systems that regulate diverse biochemical reactions, including energy metabolism, muscle and nerve function, and blood pressure control.^[1] The combination of these two essential nutrients in a single compound presents a compelling case for its use, predicated on the hypothesis of synergistic benefits, including potentially enhanced absorption of magnesium.^[2] This guide will critically examine the scientific underpinnings of these claims by comparing its predicted properties with established experimental findings.

Molecular Structure and Theoretical Framework

The fundamental properties of **(+)-Magnesium L-ascorbate** can be predicted by analyzing its structure, which consists of a central magnesium cation (Mg^{2+}) ionically bonded to two L-ascorbate anions.

[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **(+)-Magnesium L-ascorbate**.

Predicted Physicochemical Properties

The theoretical properties of the salt can be extrapolated from those of L-ascorbic acid. These predictions serve as a baseline against which experimental data can be validated.

- Acidity (pKa): L-ascorbic acid is a diprotic acid with pKa values of approximately 4.17 and 11.57. The first dissociation corresponds to the enol hydroxyl group at the C3 position. In **(+)-Magnesium L-ascorbate**, this proton is replaced by the ionic bond with magnesium.

Therefore, the resulting salt solution is expected to be significantly less acidic than a solution of free ascorbic acid, with a pH closer to neutral.

- Octanol-Water Partition Coefficient (LogP): L-ascorbic acid is highly hydrophilic, with a calculated XLogP3 of -1.6. As an ionic salt, **(+)-Magnesium L-ascorbate** is predicted to be even more hydrophilic, favoring partitioning into the aqueous phase. This high water solubility is a key theoretical advantage for dissolution in oral dosage forms.
- Spectroscopic Properties:
 - UV-Vis: In aqueous solution near neutral pH, the ascorbate monoanion is the dominant species and exhibits a maximum absorbance (λ_{max}) at approximately 265 nm.^[3] It is theorized that the UV-Vis spectrum of magnesium L-ascorbate in solution would be virtually identical to that of sodium ascorbate or free ascorbic acid neutralized to the same pH, as the primary chromophore is the ascorbate anion itself.
 - Infrared (IR): The theoretical IR spectrum would be a composite of the vibrational modes of the ascorbate anion and the influence of the Mg^{2+} cation. Key characteristic peaks for L-ascorbic acid include a strong C=O stretching vibration (lactone ring) around 1754 cm^{-1} and a C=C stretching vibration around 1674 cm^{-1} . Upon salt formation, these peaks are expected to shift due to the delocalization of the negative charge in the enolate system.
 - NMR: The ^1H and ^{13}C NMR spectra are predicted to be very similar to those of L-ascorbic acid, particularly in D_2O where the acidic protons exchange. The primary influence of the magnesium ion would be subtle shifts in the resonance of carbons and protons near the site of ionic interaction (C2, C3, and C4).

Predicted Biological Activity & Bioavailability

The biological effects of **(+)-Magnesium L-ascorbate** are theoretically the sum of its parts:

- Ascorbate Activity: It is expected to function identically to other sources of vitamin C, acting as an antioxidant, supporting immune function, and aiding in collagen production.^[4]
- Magnesium Activity: It should serve as a source of elemental magnesium for its myriad physiological roles.

- Bioavailability: A key theoretical advantage lies in its bioavailability. Organic salts of magnesium, like ascorbate, are generally considered to have higher bioavailability than inorganic forms such as magnesium oxide, due to their greater solubility.[5][6] Furthermore, ascorbic acid has been shown to have a synergistic effect on the absorption of several minerals, including magnesium.[7] Therefore, it is hypothesized that **(+)-Magnesium L-ascorbate** would be a highly bioavailable form of magnesium.

Experimental Properties: A Data-Driven Analysis

This section contrasts the theoretical predictions with measured, experimentally-derived data from various sources.

Measured Physicochemical Properties

The following table summarizes the key experimental data available for **(+)-Magnesium L-ascorbate**.

Property	Theoretical Prediction	Experimental Value	Reference(s)
Molecular Formula	$C_{12}H_{14}MgO_{12}$	$C_{12}H_{14}MgO_{12}$	[4]
Molecular Weight	~374.54 g/mol	374.54 g/mol	[8]
Appearance	White crystalline solid	White to off-white/faintly beige powder	[8]
Solubility in Water	High	>95 g/100 mL; 642.6 g/L (20 °C)	[7]
pH (2% w/v solution)	Less acidic than ascorbic acid	2.5 – 4.0	
Melting Point	N/A	Not Available	
Decomposition Temp.	N/A	232 °C	
LogP (n-octanol/water)	Highly negative (< -1.6)	log Pow: < -4.2 (22 °C)	
Hygroscopicity	Potentially hygroscopic	Not hygroscopic	[4]

Causality Behind Experimental Observations:

- **High Solubility:** The experimentally confirmed high water solubility aligns with the theoretical prediction for an ionic salt of two hydrophilic molecules. This property is critical for its application in oral supplements, as dissolution is a prerequisite for absorption.
- **pH:** The experimental pH of a 2% solution (2.5-4.0) is higher than what would be expected for a 2% solution of pure L-ascorbic acid, confirming its role as a buffered form of vitamin C. This reduced acidity is the primary rationale for its use in individuals with sensitive stomachs.
- **Stability:** The observation that it is not hygroscopic is a significant manufacturing advantage over pure L-ascorbic acid, contributing to better shelf stability in powdered form.[\[4\]](#)

Stability Profile: Forced Degradation Insights

While quantitative kinetic studies specifically for **(+)-magnesium L-ascorbate** are not widely published, forced degradation studies on similar compounds like ferrous ascorbate and general principles of ascorbate chemistry provide a strong theoretical framework for its stability.^[9] Ascorbic acid itself is known to be susceptible to degradation via hydrolysis, oxidation, and photolysis, particularly in aqueous solutions.

Theoretical Degradation Pathways:

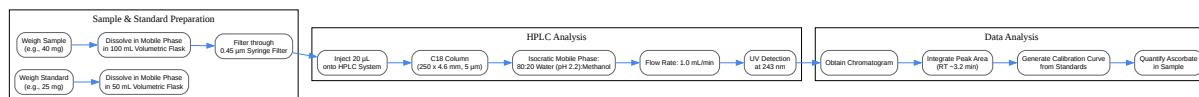
- Hydrolytic Degradation: Ascorbic acid is most stable in acidic conditions (pH 3-5). Degradation accelerates significantly under neutral and alkaline conditions, where the lactone ring is susceptible to hydrolysis.
- Oxidative Degradation: This is the primary degradation pathway, often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺). The oxidation proceeds from ascorbic acid to dehydroascorbic acid, which can then be irreversibly hydrolyzed.
- Photodegradation: Exposure to UV light can accelerate the degradation process.
- Thermal Degradation: High temperatures increase the rate of all degradation reactions.

Experimental Insights and Causality: It is established that the salt form and the presence of certain cations can influence stability. Studies have shown that Mg²⁺ ions can significantly increase the stability of ascorbic acid in aqueous solutions, likely by reducing the catalytic activity of other trace metal ions.^[9] Ferrous ascorbate, a similar compound, has shown high stability under acidic and oxidative stress but significant degradation under thermal and photolytic stress.^[9] It is reasonable to extrapolate that magnesium L-ascorbate would exhibit a similar profile: greater stability in solution compared to ascorbic acid, but still requiring protection from high heat and light to ensure potency over its shelf life.

Bioavailability Evidence

There is a lack of direct, published pharmacokinetic studies that quantify the bioavailability (e.g., Cmax, AUC) of **(+)-Magnesium L-ascorbate** in humans and compare it to other forms. However, strong indirect evidence supports the theory of high bioavailability.

- Superiority of Organic Salts: Multiple studies have consistently shown that organic magnesium salts (e.g., citrate, glycinate, aspartate) are more soluble and have significantly higher bioavailability compared to inorganic magnesium oxide.[5][6]
- Ascorbate's Role in Absorption: Ascorbic acid is known to enhance the absorption of minerals, including magnesium.[7]


Conclusion based on available evidence: While direct comparative data is needed for definitive proof, the combination of high water solubility, the organic nature of the ascorbate ligand, and the known synergistic effect of vitamin C on mineral absorption strongly supports the hypothesis that **(+)-Magnesium L-ascorbate** is a highly bioavailable source of both magnesium and vitamin C.

Experimental Protocols for Characterization

The following protocols are self-validating systems for the quality control and characterization of **(+)-Magnesium L-ascorbate**.

Quantification of Ascorbate by HPLC-UV

Principle: This stability-indicating HPLC method separates L-ascorbic acid from potential degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard using an external standard calibration curve.

[Click to download full resolution via product page](#)

Figure 2: Workflow for HPLC-UV analysis of ascorbate.

Methodology:

- Mobile Phase Preparation: Prepare a solution of HPLC-grade water and methanol (80:20 v/v). Adjust the pH of the water to 2.2 with sulfuric acid before mixing. Degas the final solution.[2]
- Standard Preparation: Accurately weigh approximately 25 mg of L-Ascorbic Acid USP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This yields a stock solution of ~500 ppm. Prepare a series of working standards (e.g., 10, 25, 50, 100 ppm) by serial dilution.[10]
- Sample Preparation: Accurately weigh an amount of **(+)-Magnesium L-ascorbate** powder equivalent to about 40 mg of ascorbic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 μ m particle size.[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Detection: UV at 243 nm.[2]
 - Injection Volume: 20 μ L.[2]
 - Run Time: Approximately 10 minutes.
- Analysis: Inject the standards to generate a linear calibration curve of peak area versus concentration. Inject the sample solution and calculate the concentration of ascorbic acid based on its peak area and the calibration curve.

Quantification of Magnesium by Flame Atomic Absorption Spectroscopy (AAS)

Principle: This method measures the absorption of light by free magnesium atoms in a flame. The amount of light absorbed at a specific wavelength (285.2 nm) is directly proportional to the concentration of magnesium in the sample.

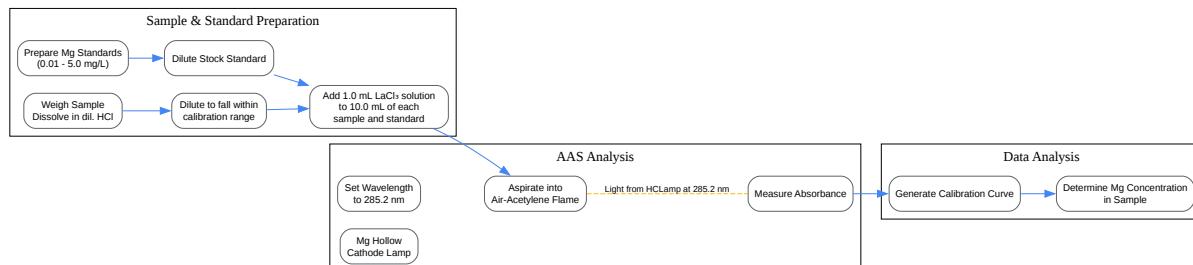

[Click to download full resolution via product page](#)

Figure 3: Workflow for AAS analysis of magnesium.

Methodology:

- Reagent Preparation:
 - Magnesium Standard Solution (1.00 mL = 0.50 mg Mg): Dissolve 0.500 g of pure metallic magnesium in a minimum amount of dilute HCl and dilute to 1,000 mL with deionized water.[11]
 - Lanthanum Chloride Solution: To mask interferences, prepare a solution of LaCl₃.[11]
- Standard Preparation: Prepare a series of at least six working standards ranging from 0.01 to 5.0 mg/L magnesium by diluting the stock solution. To each 10 mL of working standard, add 1.0 mL of the lanthanum chloride solution.[11]
- Sample Preparation: Accurately weigh the **(+)-Magnesium L-ascorbate** sample. Dissolve in a minimum amount of dilute HCl and dilute with deionized water to a known volume. Perform

further dilutions as necessary to ensure the final concentration falls within the working range of the standards. Add 1.0 mL of lanthanum chloride solution to each 10.0 mL of the final diluted sample solution.[11]

- Instrumental Parameters:
 - Instrument: Flame Atomic Absorption Spectrometer.
 - Wavelength: 285.2 nm.[12]
 - Lamp: Magnesium hollow cathode lamp.[12]
 - Flame: Air-Acetylene.[12]
- Analysis: Aspirate a blank to zero the instrument. Aspirate the standards to generate a calibration curve. Aspirate the prepared sample and determine the magnesium concentration from the calibration curve, correcting for all dilutions.

Quantification of Magnesium by Complexometric Titration

Principle: Magnesium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent. At a buffered pH of 10, EDTA forms a stable 1:1 complex with Mg^{2+} . The endpoint is detected using an indicator, such as Eriochrome Black T, which changes color from wine-red (when complexed with Mg^{2+}) to blue (when free) after all magnesium has been complexed by EDTA.[7]

Methodology:

- Reagent Preparation:
 - Standard 0.05 M EDTA Solution: Prepare by dissolving a known weight of $Na_2EDTA \cdot 2H_2O$ in deionized water.
 - Ammonia Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia and diluting with deionized water.[7]

- Eriochrome Black T Indicator: Prepare by dissolving the indicator powder in a suitable solvent like triethanolamine or grinding it with NaCl.[7]
- Sample Preparation: Accurately weigh the **(+)-Magnesium L-ascorbate** sample and dissolve it in deionized water in a volumetric flask.
- Titration Procedure:
 - Pipette a known volume of the sample solution into an Erlenmeyer flask.
 - Add approximately 15 mL of the pH 10 ammonia buffer.[7]
 - Add a few crystals or drops of the Eriochrome Black T indicator to achieve a light wine-red color.[7]
 - Titrate with the standardized EDTA solution until the color changes sharply from wine-red to a clear blue.
 - Record the volume of EDTA used.
- Calculation: Calculate the amount of magnesium in the sample based on the stoichiometry of the Mg^{2+} -EDTA reaction (1:1 molar ratio) and the volume and concentration of the EDTA titrant.

Conclusion and Future Directions

(+)-Magnesium L-ascorbate is a scientifically well-founded compound that effectively addresses the primary drawbacks of L-ascorbic acid, namely its acidity and instability. Experimental data confirms its theoretical advantages of being a less acidic, highly water-soluble, and more stable powdered form of Vitamin C. While direct pharmacokinetic data is lacking, a strong body of indirect evidence suggests it is a highly bioavailable source of both magnesium and ascorbate.

However, this guide also highlights critical gaps in the publicly available data. Future research should prioritize:

- Quantitative Stability Studies: Performing comprehensive forced degradation studies under ICH guidelines to precisely map its degradation pathways and establish a definitive stability

profile.

- Direct Bioavailability Studies: Conducting *in vivo* pharmacokinetic studies in human subjects to compare the absorption and bioavailability of **(+)-Magnesium L-ascorbate** directly against other common magnesium and vitamin C supplements.
- Spectroscopic Characterization: Publishing detailed experimental FT-IR and NMR spectra to provide a complete characterization profile for future research and quality control applications.

By addressing these areas, the scientific community can fully validate the therapeutic potential and optimize the application of **(+)-Magnesium L-ascorbate** in clinical and nutritional settings.

References

- Complexometric Determination of Magnesium using EDTA - Prezi. (n.d.).
- Comparative study of the bioavailability of magnesium salts | Request PDF. (n.d.). ResearchGate.
- Determination of Ascorbic Acid in Vitamin C (Tablets) by High-Performance Liquid Chromatography. (n.d.). Asian Publication Corporation.
- Determination of Mg by Titration with EDTA | Truman ChemLab. (2008). Truman State University.
- Determination of Total Calcium and Magnesium Ion Concentration. (n.d.). University of Canterbury.
- Forced degradation as an integral part of HPLC stability-indicating method development. (2025).
- Magnesium, atomic absorption spectrometric, direct. (n.d.).
- ESTIMATION OF MAGNESIUM AND CALCIUM IONS IN A MIXTURE BY COMPLEXOMETRY. (n.d.). eGyanKosh.
- Method 242.1: Magnesium (Atomic Absorption, Direct Aspiration). (n.d.). U.S. EPA.
- Magnesium, atomic absorption spectrometric, direct-EPA. (n.d.). U.S. EPA.
- Predicting and Testing Bioavailability of Magnesium Supplements. (2019). *Nutrients*, 11(7), 1661. [Link]
- Ucar, Y., et al. (2019). Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? *Biol Trace Elem Res*, 191(2), 485-491. [Link]
- Sonawane, A., et al. (2021). METHOD DEVELOPMENT OF VITAMIN 'C' ON RP-HPLC. *International Journal of Biology, Pharmacy and Allied Sciences*, 10(12), 538-545. [Link]
- A validated flame AAS method for determining magnesium in a multivitamin pharmaceutical preparation. (2004). *J Pharm Biomed Anal*, 35(4), 789-94. [Link]

- Kappeler, D., et al. (2017). Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study. *BMC Nutrition*, 3, 7. [\[Link\]](#)
- L-Ascorbate at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- Is the Magnesium Content in Food Supplements Consistent with the Manufacturers' Declarations? (2021). *Nutrients*, 13(5), 1695. [\[Link\]](#)
- HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES. (n.d.).
- Lindberg, J. S., et al. (1990). Magnesium bioavailability from magnesium citrate and magnesium oxide. *J Am Coll Nutr*, 9(1), 48-55. [\[Link\]](#)
- Forced Degradation Studies. (2016). *MOJ Bioequiv Availab*, 2(6), 00040. [\[Link\]](#)
- Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography | Request PDF. (n.d.). ResearchGate.
- A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid. (n.d.).
- Optimizing Oral Vitamin C Supplementation: Addressing Pharmacokinetic Challenges with Nutraceutical Formulation Approaches—A Mini Review. (2023). *Pharmaceutics*, 15(12), 2736. [\[Link\]](#)
- Reversed-Phase HPLC Separation of Water-Soluble Vitamins on Agilent ZORBAX Eclipse Plus Columns. (2008). Agilent Technologies. [\[Link\]](#)
- Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products. (2024). Veeva. [\[Link\]](#)
- Development, Validation, and Use of ¹H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. (2022). *Foods*, 11(17), 2661. [\[Link\]](#)
- Magnesium Ascorbate (C₆H₆MgO₆) - Laboratory Notes. (2025).
- Pharmacokinetics of oral vitamin C. (n.d.).
- Gel Growth, Powder XRD and FTIR Study of Magnesium Levo-Tartrate Crystals. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [\[Link\]](#)
- Magnesium Ascorbate | Premium Pharmaceutical Excipient - wbcil. (n.d.).
- The method of obtaining the drug magnesium ascorbate. (n.d.). Google Patents.
- FTIR spectra of the AZ31 Mg alloy immersed in solutions A and B for 28 days. (n.d.). ResearchGate.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). *Biosciences Biotechnology Research Asia*, 19(4). [\[Link\]](#)
- ¹H-NMR spectra of L-ascorbic acid in D₂O. (2022). *Foods*, 11(17), 2661. [\[Link\]](#)
- UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.).

- Development of a Stability Indicating Method for Simultaneous Analysis of Five Water-Soluble Vitamins by Liquid Chromatography. (n.d.). ResearchGate.
- ¹³C NMR Spectrum (1D, 900 MHz, H₂O, predicted) (HMDB0000044). (n.d.). Human Metabolome Database.
- Simultaneous HPLC determination of multiple components in a commercial cosmetic cream. (1998). *J Pharm Biomed Anal*, 18(1-2), 213-7. [\[Link\]](#)
- A Fourier transform infrared spectroscopic study of Mg-rich, Mg-poor and acid leached palygorskites. (2005). *Clay Minerals*, 40(4), 441-450. [\[Link\]](#)
- ascorbic acid (vitamin c) and its effect on 18 minerals bioavailability in human nutrition | Request PDF. (n.d.). ResearchGate.
- Investigation of L(+)-Ascorbic Acid with Raman Spectroscopy in Visible and UV Light. (2017). *Appl Spectrosc*, 71(11), 2465-2479. [\[Link\]](#)
- Novel Benchtop ¹H NMR and High Field ¹H NMR spectroscopy as practical tools for characterization of chemically exchanging systems in. (2021). *Journal of the Turkish Chemical Society Section A: Chemistry*, 8(1), 239-250. [\[Link\]](#)
- Direct spectrophotometric measurement of supra-physiological levels of ascorbate in plasma. (2016). *BMC Med Res Methodol*, 16, 18. [\[Link\]](#)
- Stability, characterization, and manufacturing optimization of ferrous Ascorbate: A Comprehensive Study by West Bengal Chemical. (n.d.).
- FT-IR spectra of CS, vitamin C, CS-vitamin C mixture and complexes. (n.d.). ResearchGate.
- FTIR spectra of Pure L-Ascorbic Acid. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. laboratorynotes.com [laboratorynotes.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Direct spectrophotometric measurement of supra-physiological levels of ascorbate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]

- 5. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. wbcil.com [wbcil.com]
- 10. ijbpas.com [ijbpas.com]
- 11. nemi.gov [nemi.gov]
- 12. uvm.edu [uvm.edu]
- To cite this document: BenchChem. [Theoretical vs. experimental properties of (+)-Magnesium L-ascorbate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056246#theoretical-vs-experimental-properties-of-magnesium-l-ascorbate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com